

5-Indanol: A Technical Guide to Its Synthesis, Properties, and Biological Activity

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Compound of Interest

Compound Name: 5-Indanol

Cat. No.: B105451

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Abstract

5-Indanol, a hydroxylated derivative of indane, has garnered interest in medicinal chemistry and materials science due to its unique structural and biological properties. While its presence in trace amounts in some plant species has been suggested, the primary and most reliable source of this compound is through chemical synthesis. This technical guide provides a comprehensive overview of **5-Indanol**, focusing on its synthesis, physicochemical properties, and its notable biological activity as a tyrosinase inhibitor. Detailed experimental protocols for its chemical synthesis are provided, along with a summary of its quantitative data. Furthermore, a proposed mechanism of action in the context of melanogenesis is illustrated. This document serves as a valuable resource for researchers and professionals engaged in the study and application of **5-Indanol** and its derivatives.

Natural Occurrence and Isolation

While some sources suggest the presence of **5-Indanol** in plants such as cinnamon and cloves, there is a notable lack of quantitative data in the scientific literature to confirm its concentration in these or other natural sources.^[1] Extensive phytochemical analyses of essential oils from these plants have identified major components like cinnamaldehyde and eugenol, but **5-Indanol** is not typically reported as a significant constituent.^{[2][3][4][5][6][7][8]} Consequently, specific protocols for the isolation of **5-Indanol** from natural matrices are not

well-established. The primary route for obtaining this compound for research and development purposes is through chemical synthesis.

Chemical Synthesis of 5-Indanol

The most common and well-documented method for the preparation of **5-Indanol** is through a multi-step chemical synthesis starting from indane. This process involves the sulfonation of indane followed by alkali fusion.

Experimental Protocol: Synthesis from Indane

This protocol is adapted from established synthetic methods.^[9]

Step 1: Sulfonation of Indane

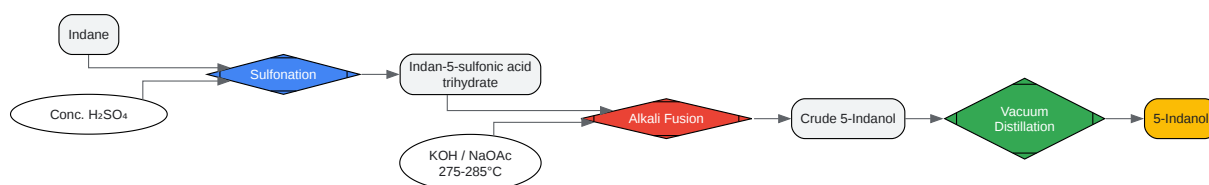
- To 11.8 g (0.1 mol) of indane, slowly add 12.0 g (0.12 mol) of concentrated sulfuric acid while stirring at room temperature.
- Gradually heat the mixture to 100°C and maintain this temperature for a period of time to ensure complete reaction.
- Cool the reaction mixture to 10°C and add 5 cm³ of water.
- Keep the mixture at 0-5°C for 24 hours to allow for the precipitation of indan-5-sulfonic acid trihydrate.
- Filter the precipitate and dry to obtain the product.

Step 2: Alkali Fusion of Indan-5-sulfonic acid K-salt

- Prepare a mixture of 50 g of potassium hydroxide, 7.5 g of sodium acetate, and 1.5 cm³ of water. Heat this mixture to 275°C.
- Prepare indan-5-sulfonic acid K-salt by dissolving 25.2 g (0.1 mol) of indan-5-sulfonic acid trihydrate in 100 cm³ of 1 M potassium hydroxide solution and distilling off the water.
- Add the prepared indan-5-sulfonic acid K-salt (23.6 g, 0.1 mol) in small portions to the hot alkali mixture.

- Maintain the temperature between 275-285°C until the mixture thickens.
- Cool the solidified mass and dissolve it in 500 cm³ of water.
- Adjust the pH of the solution to 5-6 with concentrated hydrochloric acid.
- Extract the aqueous solution with a suitable organic solvent (e.g., chloroform, 3 x 200 cm³).
- Wash the combined organic phases with water (3 x 100 cm³) and dry over anhydrous magnesium sulfate.
- Filter the drying agent and distill off the solvent to obtain crude **5-Indanol**.
- Purify the crude product by vacuum distillation.

Synthesis Workflow Diagram



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Caption: Chemical synthesis workflow for **5-Indanol** from indane.

Quantitative Data

The following table summarizes the key quantitative data for **5-Indanol**.

Property	Value	Reference
Physical Properties		
Molecular Formula	C ₉ H ₁₀ O	[5][10][11]
Molecular Weight	134.18 g/mol	[1][5][10][11]
Melting Point	51-53 °C	[11]
Boiling Point	255 °C	[1][11]
Synthesis Data (from Indane)		
Yield of Indan-5-sulfonic acid trihydrate	71.7%	[9]
Yield of raw 5-Indanol	85.7%	[9]
Yield of purified 5-Indanol	80%	[9]

Biological Activity: Tyrosinase Inhibition and Melanogenesis

5-Indanol has been identified as an inhibitor of tyrosinase, a key enzyme in the biosynthesis of melanin.[1] While the precise kinetics of **5-Indanol**'s interaction with tyrosinase are not extensively detailed in the literature, its inhibitory action can be understood in the context of the broader class of phenolic tyrosinase inhibitors.

Proposed Mechanism of Action

Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor to melanin. Phenolic compounds, such as **5-Indanol**, are thought to inhibit tyrosinase through several mechanisms, including:

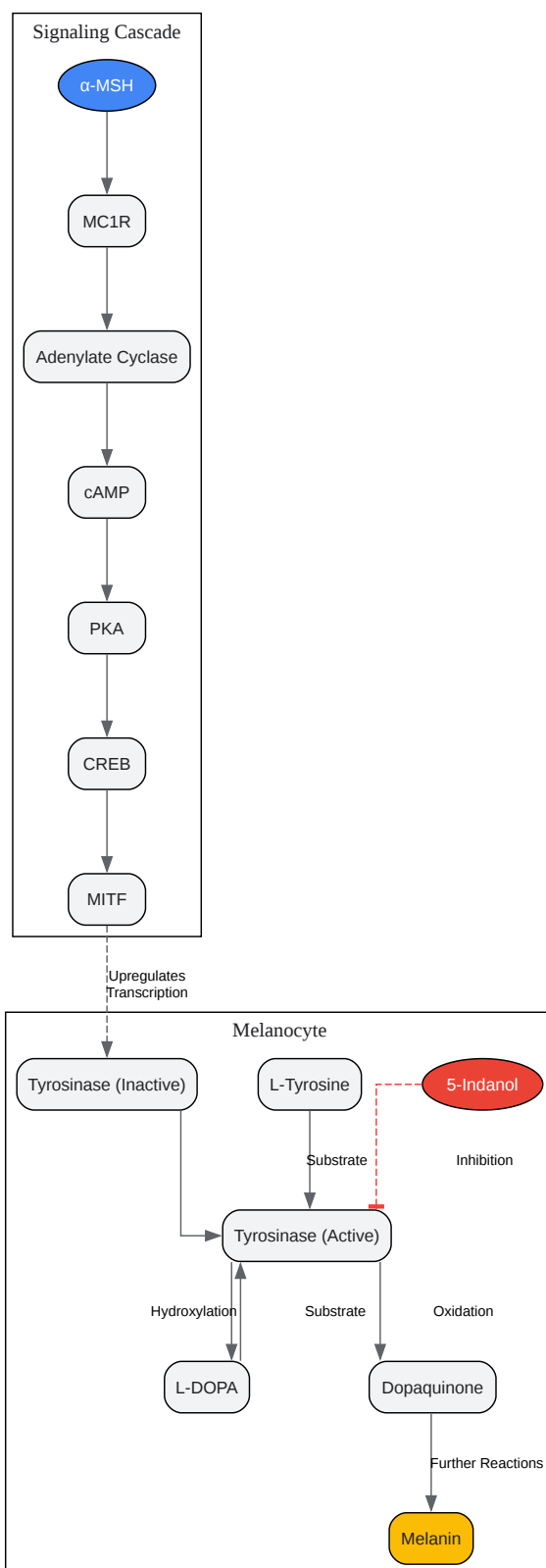
- **Competitive Inhibition:** By binding to the active site of the enzyme, competing with the natural substrate (L-tyrosine or L-DOPA).
- **Non-competitive Inhibition:** By binding to a site other than the active site, causing a conformational change that reduces the enzyme's activity.

- Mixed Inhibition: A combination of competitive and non-competitive inhibition.

The hydroxyl group on the aromatic ring of **5-Indanol** is likely crucial for its interaction with the copper ions in the active site of tyrosinase, thereby inhibiting its catalytic function.

Melanogenesis Signaling Pathway

The following diagram illustrates the general melanogenesis pathway and the proposed point of inhibition by **5-Indanol**.



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Caption: Proposed inhibition of the melanogenesis pathway by **5-Indanol**.

Conclusion

5-Indanol is a compound of significant interest with potential applications in fields requiring the modulation of tyrosinase activity. While its natural occurrence is not well-documented, robust chemical synthesis routes provide a reliable supply for research and development. This guide has provided a detailed overview of the synthesis, properties, and proposed biological activity of **5-Indanol**, serving as a foundational resource for scientists and researchers. Further investigation into its precise mechanism of tyrosinase inhibition and its broader biological effects is warranted to fully explore its therapeutic and industrial potential.

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